molecular formula C17H23N5O B5431587 1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine

1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine

Cat. No. B5431587
M. Wt: 313.4 g/mol
InChI Key: XEIOREGPCLNNMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a furyl group (a furan ring), a pyrazolo[1,5-a]pyrimidin-7-yl group (a fused pyrazole and pyrimidine ring), and a dimethyl-1,2-ethanediamine group (a two-carbon chain with two amine groups and two methyl groups). These groups could potentially confer a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine groups could potentially participate in acid-base reactions, the pyrimidine ring might undergo reactions at the nitrogen positions, and the furan ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amines could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential uses in areas like medicine or materials science .

properties

IUPAC Name

1-(furan-2-yl)-N,N-dimethyl-N'-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-12(2)13-10-17(22-16(20-13)7-8-19-22)18-11-14(21(3)4)15-6-5-9-23-15/h5-10,12,14,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIOREGPCLNNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCC(C3=CC=CO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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